1-(3-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN and a molecular weight of approximately 203.68 g/mol. It features a butan-1-amine group attached to a 3-fluorophenyl moiety, which introduces unique electronic properties due to the presence of the fluorine atom on the aromatic ring. The compound is commonly available as a hydrochloride salt, which enhances its solubility in water, making it more amenable for various chemical applications .
The structural representation of 1-(3-Fluorophenyl)butan-1-amine hydrochloride can be illustrated using the following SMILES notation: CCCC(C1=CC=CC(F)=C1)N.[H]Cl
, indicating the arrangement of atoms and functional groups within the molecule .
While specific biological activity data for 1-(3-Fluorophenyl)butan-1-amine hydrochloride is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the fluorine atom may enhance lipophilicity and bioavailability, potentially influencing its interaction with biological targets such as receptors or enzymes. Similar compounds are often investigated for their effects on neurotransmitter systems, making them candidates for research in neuropharmacology and other therapeutic areas .
The synthesis of 1-(3-Fluorophenyl)butan-1-amine hydrochloride can be achieved through various methods:
The primary applications of 1-(3-Fluorophenyl)butan-1-amine hydrochloride include:
Interaction studies involving 1-(3-Fluorophenyl)butan-1-amine hydrochloride primarily focus on its binding affinity and efficacy towards various biological targets. These studies are essential for understanding how modifications in structure influence pharmacodynamics and pharmacokinetics. Preliminary investigations may explore interactions with neurotransmitter receptors or enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles .
Several compounds share structural similarities with 1-(3-Fluorophenyl)butan-1-amine hydrochloride, which may highlight its unique properties:
Compound Name | CAS Number | Structural Features | Similarity |
---|---|---|---|
(S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride | 1310923-31-9 | Propanamine variant with fluorophenyl group | 0.97 |
(R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride | 1169576-95-7 | Butanamine variant with para-fluorophenyl group | 0.97 |
(S)-1-(4-Fluorophenyl)propan-1-amine hydrochloride | 1145786-74-8 | Propanamine variant with para-fluorophenyl group | 0.97 |
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-48-5 | Ethylamine variant with fluorophenyl group | 0.97 |
These compounds illustrate variations in the alkyl chain length and position of the fluorine atom on the phenyl ring, which may significantly influence their chemical behavior and biological activity compared to 1-(3-Fluorophenyl)butan-1-amine hydrochloride .